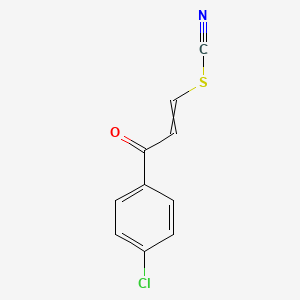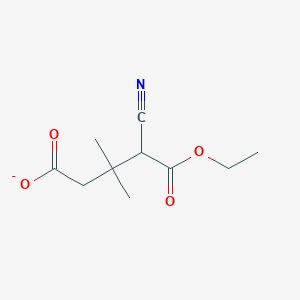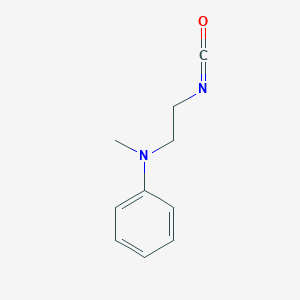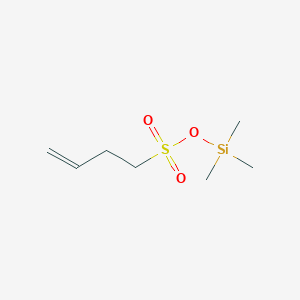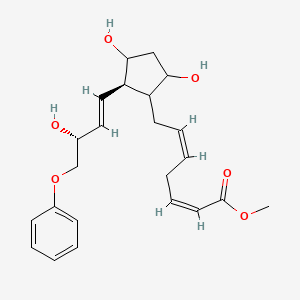
16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester is a lipophilic analog of 16-phenoxy tetranor prostaglandin F2α. This compound is a metabolically stable form of prostaglandin F2α, containing a 16-phenoxy group at the ω-terminus. It is known for its high affinity for the FP receptor on ovine luteal cells, making it a significant compound in reproductive biology and ophthalmology .
Preparation Methods
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester involves several steps. The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the introduction of the phenoxy group at the 16th position. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Industrial production methods often involve the use of high-purity lipid standards and specific reaction conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of prostaglandins and their analogs. In biology, it is used to investigate the role of prostaglandins in various physiological processes, including luteolysis and smooth muscle contraction. In medicine, it is used to develop treatments for conditions like glaucoma and reproductive disorders. In industry, it is used in the production of high-purity lipid standards and other biochemical products .
Mechanism of Action
16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester exerts its effects by activating the FP receptor, which is involved in luteolysis and smooth muscle contraction. The compound binds to the FP receptor with high affinity, leading to the activation of downstream signaling pathways that mediate its biological effects. The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and the subsequent activation of intracellular signaling cascades .
Comparison with Similar Compounds
Compared to other prostaglandin analogs, 16-Phenoxy-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha methyl ester is unique due to its high affinity for the FP receptor and its metabolic stability. Similar compounds include other prostaglandin F2α analogs, such as 16-phenoxy tetranor prostaglandin F2α and 16-phenoxy tetranor prostaglandin F2α methyl amide. These compounds share similar structures and biological activities but differ in their specific chemical modifications and pharmacokinetic properties .
Properties
CAS No. |
62524-94-1 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl (2Z,5Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-2,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-10,12-14,17,19-22,24-26H,3,11,15-16H2,1H3/b7-2-,12-8-,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
InChI Key |
CRMSFBIHKFWKBE-LWOZFLSESA-N |
Isomeric SMILES |
COC(=O)/C=C\C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


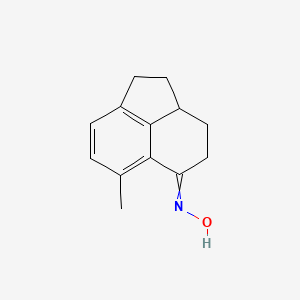
![Furan, 2-[1-[(dichloromethyl)sulfonyl]-2-(5-iodo-2-furanyl)ethenyl]-5-nitro-](/img/structure/B14523828.png)
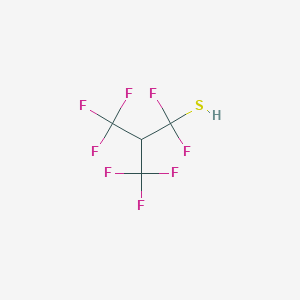
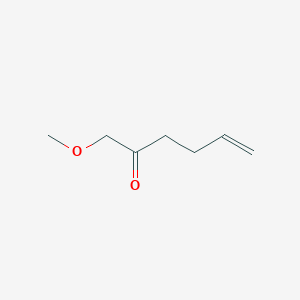
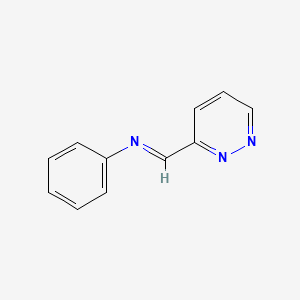
![[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]](/img/structure/B14523844.png)
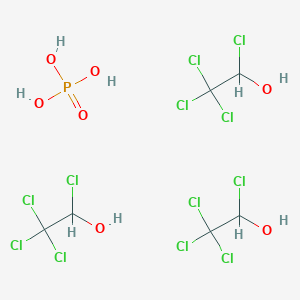
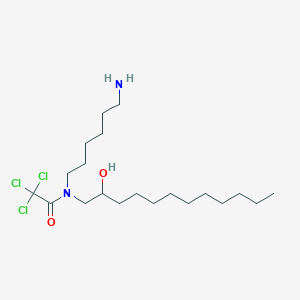
![2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14523866.png)
